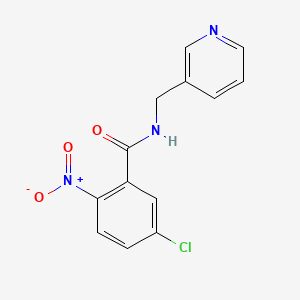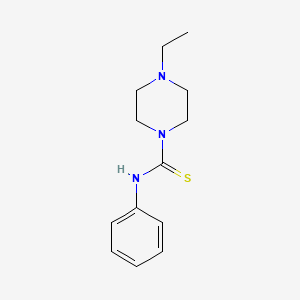
5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as TAK-659 and has been found to have potential therapeutic applications in various diseases.
Mecanismo De Acción
5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide binds to the ATP-binding site of BTK and inhibits its activity. This leads to the inhibition of downstream signaling pathways such as the NF-κB and AKT pathways, which are essential for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
In preclinical studies, 5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide has been found to be highly selective for BTK and has shown potent anti-tumor activity in various B-cell malignancies. It has also been found to have a favorable pharmacokinetic profile with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide in lab experiments include its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to inhibit downstream signaling pathways. The limitations include its potential toxicity and the need for further preclinical and clinical studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the use of 5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide in scientific research. These include its potential use in combination therapies with other anti-cancer drugs, its use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus, and its use in the development of new BTK inhibitors with improved pharmacokinetic properties and reduced toxicity.
Conclusion:
In conclusion, 5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide is a promising chemical compound with potential therapeutic applications in various diseases. Its unique properties and mechanism of action make it an attractive target for scientific research. However, further preclinical and clinical studies are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide involves the reaction of 5-chloro-2-nitrobenzoic acid with N-(3-pyridinylmethyl)amine. The reaction is carried out in the presence of a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole). The resulting product is then purified by column chromatography to obtain pure 5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide.
Aplicaciones Científicas De Investigación
5-chloro-2-nitro-N-(3-pyridinylmethyl)benzamide has been extensively used in scientific research as a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK has been found to be effective in the treatment of various B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom macroglobulinemia (WM).
Propiedades
IUPAC Name |
5-chloro-2-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c14-10-3-4-12(17(19)20)11(6-10)13(18)16-8-9-2-1-5-15-7-9/h1-7H,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYLBJUQTTWWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-nitro-N-(pyridin-3-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine](/img/structure/B5705342.png)

![1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B5705361.png)



![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5705384.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B5705389.png)
![ethyl 5-{[(2-benzoylhydrazino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5705394.png)

![ethyl 2,4-dimethyl-5-[(4-morpholinylcarbonyl)amino]-1H-pyrrole-3-carboxylate](/img/structure/B5705422.png)

![N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5705435.png)